molecular formula C5H9N3O B12529141 (1Z,2S)-N'-Cyano-2-methoxypropanimidamide CAS No. 654071-79-1

(1Z,2S)-N'-Cyano-2-methoxypropanimidamide

Cat. No.: B12529141
CAS No.: 654071-79-1
M. Wt: 127.14 g/mol
InChI Key: WKABOTFXLVEWTH-BYPYZUCNSA-N
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Description

(1Z,2S)-N’-Cyano-2-methoxypropanimidamide is an organic compound with a unique structure that includes a cyano group and a methoxy group attached to a propanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxypropanenitrile with an amine under acidic or basic conditions to form the desired imidamide. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(1Z,2S)-N’-Cyano-2-methoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z,2S)-N’-Cyano-2-methoxypropanimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z,2S)-N’-Cyano-2-methoxypropanimidamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1Z,2S)-N’-Cyano-2-ethoxypropanimidamide: Similar structure but with an ethoxy group instead of a methoxy group.

    (1Z,2S)-N’-Cyano-2-hydroxypropanimidamide: Contains a hydroxy group instead of a methoxy group.

    (1Z,2S)-N’-Cyano-2-aminopropanimidamide: Features an amino group in place of the methoxy group.

Uniqueness

(1Z,2S)-N’-Cyano-2-methoxypropanimidamide is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

654071-79-1

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(2S)-N'-cyano-2-methoxypropanimidamide

InChI

InChI=1S/C5H9N3O/c1-4(9-2)5(7)8-3-6/h4H,1-2H3,(H2,7,8)/t4-/m0/s1

InChI Key

WKABOTFXLVEWTH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C(=NC#N)N)OC

Canonical SMILES

CC(C(=NC#N)N)OC

Origin of Product

United States

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